2-(Thiazol-5-yl)ethanamine
Overview
Description
2-(Thiazol-5-yl)ethanamine, also known as TZE, is a chemical compound that has been the subject of scientific research due to its potential for various applications. This compound is a derivative of thiazole, a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its ring structure. TZE has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Histamine Receptor Research
- H1 Receptor Antagonists : 2-(Thiazol-5-yl)ethanamine derivatives have been studied for their potential as H1 receptor antagonists. These compounds, particularly those with a 2-phenylamino substitution, have demonstrated weak H1-antagonistic activity, which could be useful in the development of new antihistamines (Walczyński et al., 1999).
Chromatographic and Structural Activity Analysis
- Thin-Layer Chromatographic Data in QSAR : Thin-layer chromatography has been employed to analyze the structure-activity relationship of thiazole derivatives, including this compound. This research is significant in predicting the pharmacological activity of new drug candidates (Brzezińska et al., 2003).
DNA Binding and Cytotoxicity Studies
- Cu(II) Complexes and DNA Interactions : Research on Cu(II) complexes of tridentate ligands including this compound analogs has shown these complexes can bind to DNA. They exhibit significant DNA cleavage activity and have potential as low-toxicity treatments for various cancer cell lines (Kumar et al., 2012).
Anticancer Research
- Anti-Breast Cancer Agents : Some thiazolyl derivatives, related to this compound, have been synthesized for potential use as anti-breast cancer agents. These compounds have shown promising activities against MCF-7 tumor cells (Mahmoud et al., 2021).
Inhibitor Studies for Neurological Disorders
- Inhibitors for Acetylcholinesterase : Certain derivatives of this compound have been synthesized and evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. These compounds show significant inhibitory activity and negligible cytotoxicity (Pejchal et al., 2016).
Antimicrobial Research
- Antimicrobial and Antifungal Activity : Thiazole derivatives, including those related to this compound, have been synthesized and shown to exhibit antibacterial and antifungal activities. This research is important for the development of new antimicrobial drugs (Pejchal et al., 2015).
Antioxidant and Antimitotic Agent
- Antioxidant and Antimitotic Activities : Synthesized derivatives of this compound have demonstrated significant antioxidant and antimitotic activities. Their drug-likeness properties indicate potential as orally active compounds (Pund et al., 2022).
properties
IUPAC Name |
2-(1,3-thiazol-5-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMXHCGSFOBPGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651839 | |
Record name | 2-(1,3-Thiazol-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7728-77-0 | |
Record name | 2-(1,3-Thiazol-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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